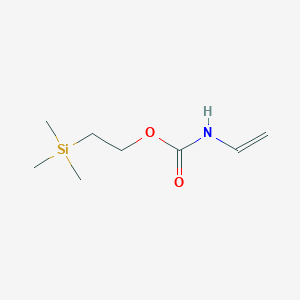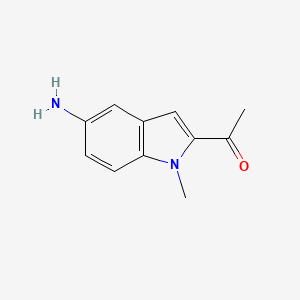
1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-nitroindole and methylamine.
Reduction: The nitro group of 5-nitroindole is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting 5-amino-1-methylindole is then acylated with acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitro-1-methyl-1H-indol-2-yl)ethanone: A precursor in the synthesis of 1-(5-Amino-1-methyl-1H-indol-2-yl)ethanone.
1-(5-Bromo-1-methyl-1H-indol-2-yl)ethanone:
1-(5-Methyl-1H-indol-2-yl)ethanone: A structurally similar compound with different substituents on the indole ring.
Uniqueness: this compound is unique due to the presence of both an amino group and a carbonyl group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1-(5-amino-1-methylindol-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7(14)11-6-8-5-9(12)3-4-10(8)13(11)2/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
QNEDDDPIYKYABS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N1C)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


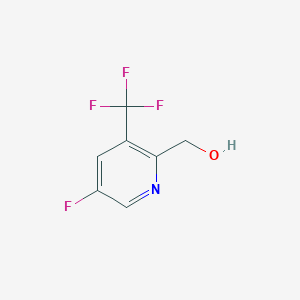
![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
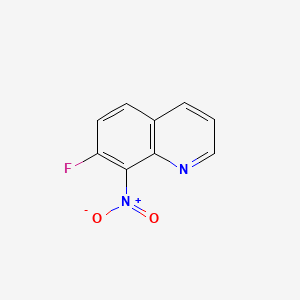
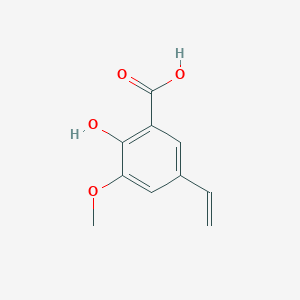
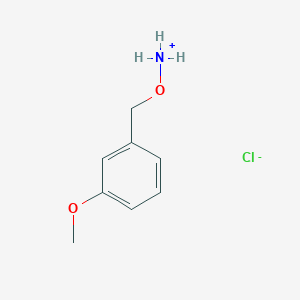

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
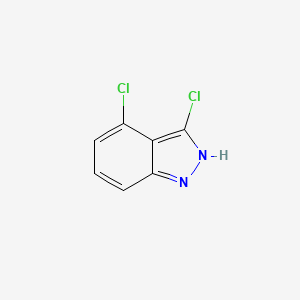
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
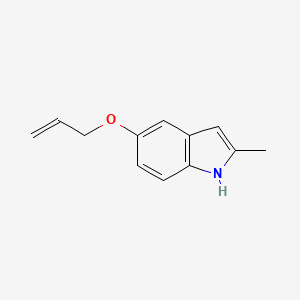
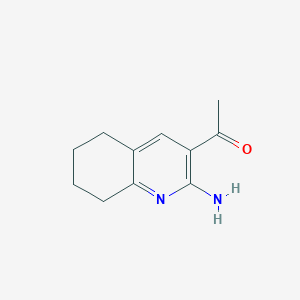

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
